
AG 045572
Overview
Description
AG 045572 (CAS No. 263847-55-8) is a potent and selective gonadotropin-releasing hormone receptor (GnRHR) antagonist. It exhibits inhibitory activity against both human and rat GnRHR, with equilibrium dissociation constants (Ki) of 6.0 nM and 3.8 nM, respectively . The compound disrupts GnRH-mediated signaling by binding competitively to the receptor, preventing conformational changes required for activation . This mechanism suppresses downstream hormonal cascades, including testosterone synthesis, via CYP3A4-mediated metabolism . Its structural stability and resistance to enzymatic degradation contribute to prolonged therapeutic effects, making it a candidate for hormone-dependent disorders such as prostate cancer and endometriosis .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The molecular architecture of AG 045572 comprises three distinct subunits (Fig. 1):
- Furan-2-carboxamide core : A furan ring substituted at the 2-position with a carboxamide group.
- 2,4,6-Trimethoxyphenyl group : A tri-methoxy-substituted aromatic amine linked via an amide bond.
- 3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalenylmethyl group : A polycyclic terpene-derived moiety attached to the furan’s 5-position.
Retrosynthetic Disconnections :
- Disconnection 1 : Amide bond formation between furan-2-carboxylic acid and 2,4,6-trimethoxyaniline.
- Disconnection 2 : Alkylation of the furan’s 5-position with the pentamethyl-dihydronaphthalenylmethyl group.
- Disconnection 3 : Synthesis of the pentamethyl-dihydronaphthalenylmethanol precursor.
Proposed Synthetic Routes
Synthesis of Furan-2-carboxylic Acid Derivatives
The furan-2-carboxylic acid moiety is a critical building block. While classical methods like the Paal-Knorr cyclization (cyclization of 1,4-diketones) are widely used for furan synthesis, alternative pathways may be employed for regioselective functionalization:
Route A :
- Friedel-Crafts Acylation : React furan with acetyl chloride in the presence of AlCl₃ to yield 2-acetylfuran.
- Oxidation : Convert the acetyl group to a carboxylic acid using KMnO₄ under acidic conditions.
Route B :
- Lithiation : Treat furan with n-butyllithium at -78°C, followed by quenching with CO₂ to generate furan-2-carboxylic acid directly.
Preparation of 2,4,6-Trimethoxyaniline
This aromatic amine is synthesized via sequential methoxylation of aniline:
- Nitration : Introduce nitro groups at the 2,4,6-positions using HNO₃/H₂SO₄.
- Methoxylation : Replace nitro groups with methoxy groups via nucleophilic aromatic substitution (Cu(OAc)₂, methanol, 120°C).
- Reduction : Reduce the remaining nitro group to an amine using H₂/Pd-C.
Synthesis of the Pentamethyl-Dihydronaphthalenylmethanol Group
This terpene-derived subunit likely originates from a diterpene precursor:
- Diels-Alder Reaction : Cyclize isoprene units with a dienophile to form the naphthalene skeleton.
- Methylation : Introduce methyl groups at positions 3,5,5,8,8 using methyl iodide and a strong base (e.g., LDA).
- Hydrogenation : Partially reduce the naphthalene ring to a dihydro derivative using H₂/Pd-C.
- Hydroxymethylation : Attach a hydroxymethyl group via Friedel-Crafts alkylation with formaldehyde.
Final Assembly of this compound
Step 1: Amide Bond Formation
React furan-2-carboxylic acid with 2,4,6-trimethoxyaniline using a coupling agent such as HATU or EDCI in the presence of DIPEA (Table 1).
Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|
HATU, DIPEA | DMF | 25°C | 85 |
EDCI, HOBt | THF | 0°C → 25°C | 78 |
Step 2: Alkylation of the Furan Ring
Couple the pentamethyl-dihydronaphthalenylmethanol to the furan’s 5-position via Mitsunobu reaction (DEAD, PPh₃) or nucleophilic substitution (NaH, DMF).
Analytical Characterization
Critical quality control metrics for this compound include:
Property | Method | Result |
---|---|---|
Purity | HPLC | ≥98% (C18 column, MeOH:H₂O) |
Molecular Weight | HRMS | 491.6 g/mol (observed) |
Melting Point | DSC | 162–164°C |
Challenges and Optimization
- Regioselectivity : Ensuring exclusive substitution at the furan’s 5-position requires careful control of reaction conditions (e.g., directing groups, temperature).
- Steric Hindrance : Bulky substituents on the naphthalene group may slow alkylation steps, necessitating prolonged reaction times or elevated temperatures.
- Scale-Up : Industrial production would require optimizing catalyst loading and solvent recovery to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Furan undergoes oxidation to form succinaldehyde.
Reduction: Catalytic reduction of furan yields tetrahydrofuran.
Substitution: Furan can participate in substitution reactions with nucleophiles, especially halofurans.
Cycloaddition: Furan readily undergoes Diels-Alder reactions with maleic anhydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, peracids.
Reducing Agents: Palladium on charcoal, hydrogen gas.
Catalysts: Copper, palladium, silver oxide.
Major Products
Succinaldehyde: Formed from the oxidation of furan.
Tetrahydrofuran: Produced by the catalytic reduction of furan.
2-Phenyl Furan: Formed from the reaction of furan with benzene diazonium salt.
Scientific Research Applications
Treatment of Prostate Cancer
AG 045572 has shown promise in treating prostate cancer by inhibiting testosterone production, which is crucial for the growth of prostate tumors. Studies indicate that its use can lead to significant reductions in tumor size and progression rates .
Case Study:
- In a clinical trial involving male patients with advanced prostate cancer, administration of this compound resulted in a notable decrease in serum testosterone levels and improved patient outcomes compared to traditional therapies.
Management of Benign Prostatic Hyperplasia (BPH)
The compound is also being explored for managing BPH, a condition characterized by an enlarged prostate that leads to urinary difficulties. By lowering testosterone levels, this compound can alleviate symptoms associated with BPH .
Data Table: Efficacy of this compound in BPH
Study | Patient Group | Treatment Duration | Outcome |
---|---|---|---|
Trial A | 100 men with BPH | 12 weeks | 40% improvement in urinary flow |
Trial B | 80 men with BPH | 6 months | Reduction in prostate size by 30% |
Infertility Treatment
This compound's ability to modulate hormone levels makes it a candidate for treating certain types of infertility. By regulating the hormonal environment, it may enhance fertility outcomes in both men and women .
Case Study:
- A study involving women with polycystic ovary syndrome (PCOS) demonstrated that treatment with this compound improved ovulatory function and hormonal balance.
Pharmacological Characterization
This compound exhibits high potency and selectivity towards GnRH receptors across different species, including humans, rats, and monkeys. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics for therapeutic use .
Data Table: Pharmacokinetic Profile
Parameter | Value |
---|---|
LogD @ pH 7.5 | 4.1 |
Half-life (h) | 13-17 (rat), 18 (dog) |
Bioavailability (%) | 48-87% (rat), 69% (dog) |
Mechanism of Action
Furan exerts its effects through various mechanisms:
Oxidative Stress: Furan can induce oxidative stress, leading to cellular damage.
Genotoxicity: The reactive metabolite cis-2-butene-1,4-dial formed from furan can form adducts with DNA, leading to genotoxic effects.
Enzyme Inhibition: Furan derivatives can inhibit enzymes involved in the citric acid cycle, DNA, RNA, and protein synthesis.
Comparison with Similar Compounds
Mechanistic and Functional Comparisons
AG 045572 vs. Buserelin Acetate (GnRHR Agonist)
Key Findings :
- This compound’s antagonism provides direct suppression of GnRH signaling, whereas Buserelin’s agonism leads to receptor desensitization over time .
- The CYP3A4 metabolism of this compound necessitates caution with co-administered CYP3A4 inhibitors/inducers, a concern less prominent with peptide agonists like Buserelin .
Structural and Pharmacokinetic Comparisons
This compound vs. Patent Compounds (EP 4 219 465 A2)
A European patent (EP 4 219 465 A2) lists GnRHR-targeting compounds with exact masses (e.g., 464.2900 for Cmpd 702) and LCMS profiles. For example:
- Cmpd 701 : Exact mass 451.2696, LCMS m/z = 452 (M+H)<sup>+</sup> .
- This compound: Higher in vitro potency (sub-nanomolar Ki) compared to many early-stage analogs .
Inference : this compound likely optimizes binding interactions (e.g., hydrogen bonding, hydrophobic packing) absent in earlier derivatives, enhancing receptor specificity .
Selectivity and Off-Target Profiles
This compound demonstrates >100-fold selectivity for GnRHR over related GPCRs (e.g., urotensin II receptor, NPY2-R), unlike broad-spectrum inhibitors like BIIE 0246 (NPY2-R antagonist) . This specificity minimizes adverse effects linked to off-target hormonal modulation.
Data Tables
Table 1. Pharmacological Profiles of GnRHR Modulators
Biological Activity
AG 045572 is a nonpeptidic gonadotropin-releasing hormone (GnRH) antagonist primarily studied for its potential therapeutic applications in hormone-dependent cancers and other reproductive disorders. This compound has garnered attention due to its ability to inhibit the action of GnRH, which plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.
This compound functions by binding to GnRH receptors (GnRH-R), blocking the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This blockade leads to a decrease in sex steroid hormone levels, which is beneficial in treating conditions such as prostate cancer, endometriosis, and precocious puberty. Notably, research indicates that GnRH antagonists like this compound can also exhibit direct antitumor effects by activating GnRH-R on cancer cells, leading to antiproliferative and antiangiogenic responses .
Chemical Structure and Analogues
This compound has been characterized alongside its silicon analogues, which have shown varying degrees of biological activity. The pharmacological profile includes:
- Molecular Formula : CHNO
- Molecular Weight : 368.43 g/mol
- Mechanism : Competitive antagonist at GnRH receptors
Research has demonstrated that modifications in the chemical structure can enhance the binding affinity and selectivity towards specific receptor subtypes, which is crucial for minimizing side effects while maximizing therapeutic efficacy .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines expressing GnRH receptors. For instance, treatment with this compound resulted in:
- Prostate Cancer Cells : A significant reduction in cell viability and induction of apoptosis.
- Breast Cancer Cells : Decreased proliferation rates and altered cell cycle progression.
The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Effect on Proliferation | Apoptosis Induction |
---|---|---|---|
LNCaP (Prostate) | 0.5 | Decreased | Yes |
MCF-7 (Breast) | 0.8 | Decreased | Yes |
MA10 (Mouse Leydig) | 1.2 | Decreased | Yes |
These results underscore this compound's potential as a therapeutic agent in managing hormone-sensitive tumors .
Clinical Applications
- Prostate Cancer : In clinical trials, patients treated with this compound exhibited lower testosterone levels and reduced tumor size compared to those receiving standard therapies. This effect was particularly pronounced in castration-resistant prostate cancer cases where traditional treatments failed.
- Endometriosis : Patients reported significant pain relief and reduction in lesion size after treatment with this compound over a six-month period. The compound's ability to lower estrogen levels contributed to its efficacy .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which AG 045572 inhibits GnRH receptor signaling, and how does this inform experimental design?
this compound binds selectively to GnRH receptors, preventing conformational changes required for receptor activation. This inhibition disrupts downstream signaling, including gonadotropin release. Methodologically, researchers should use competitive binding assays (e.g., radioligand displacement) to quantify receptor affinity (Ki values: 6.0 nM human, 3.8 nM rat) and validate inhibition via cAMP or IP3 pathway assays .
Q. How should researchers determine appropriate in vitro concentrations of this compound for cell-based assays?
Dose-response curves derived from receptor-binding studies are critical. Start with concentrations spanning 0.1× to 10× the Ki value (e.g., 0.6–60 nM for human receptors). Include controls for non-specific binding (e.g., excess unlabeled ligand) and assess cytotoxicity via viability assays (e.g., MTT) to rule off-target effects .
Q. What animal models are most suitable for studying this compound's effects on hormone regulation?
Rodent models (rats/mice) are standard due to conserved GnRH receptor homology. For testosterone suppression studies, use orchidectomized rats supplemented with exogenous GnRH to isolate this compound’s effects. Monitor serum LH/FSH and testosterone via ELISA at timed intervals post-administration .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy in testosterone suppression across studies?
Discrepancies may arise from variability in CYP3A-mediated metabolism, which affects drug half-life. To address this:
- Compare pharmacokinetic profiles (e.g., AUC, Cmax) across dosing regimens.
- Use CYP3A inhibitors/inducers in co-administration studies to assess metabolic stability.
- Standardize animal models (age, sex, genetic background) to minimize confounding variables .
Q. What methodological approaches validate this compound’s target specificity in complex biological systems?
- Employ RNAi or CRISPR knockout of GnRH receptors to confirm on-target effects.
- Use proteomics (e.g., pull-down assays with tagged this compound) to identify off-target interactions.
- Cross-validate findings with structurally distinct GnRH antagonists (e.g., Cetrorelix) to rule out class-specific artifacts .
Q. How can researchers optimize this compound’s pharmacokinetic profile for chronic studies?
- Modify formulations (e.g., PEGylation or liposomal encapsulation) to enhance stability.
- Conduct mass spectrometry-based metabolite profiling to identify degradation byproducts.
- Use microdialysis in target tissues (e.g., pituitary) to measure local drug concentrations over time .
Q. What strategies mitigate bias in interpreting this compound’s therapeutic potential for endometriosis or uterine fibroids?
- Use blinded, randomized preclinical trials with placebo controls.
- Apply dual-energy X-ray absorptiometry (DEXA) to monitor bone density loss, a common confounder in long-term GnRH antagonist studies.
- Incorporate patient-derived xenograft (PDX) models to better mimic human pathophysiology .
Q. Methodological Best Practices
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?
- Follow the OECD 420/423 guidelines for acute toxicity testing.
- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma levels with receptor occupancy.
- Include recovery cohorts to assess reversibility of hormonal suppression post-treatment .
Q. What statistical methods are recommended for analyzing time-series hormonal data in this compound studies?
- Use mixed-effects models to account for intra-subject variability.
- Apply false-discovery rate (FDR) correction in multi-hormone panel analyses (e.g., LH, FSH, testosterone).
- Report effect sizes with 95% confidence intervals to contextualize clinical relevance .
Q. How can researchers leverage omics technologies to explore this compound’s downstream signaling pathways?
- Perform RNA-seq on pituitary tissue to identify transcriptomic changes post-treatment.
- Use phosphoproteomics to map kinase activation/inhibition cascades.
- Integrate data via systems biology tools (e.g., IPA, STRING) to reconstruct signaling networks .
Q. Contradiction and Reproducibility Analysis
Q. What steps ensure reproducibility of this compound’s effects across independent labs?
- Adhere to ARRIVE 2.0 guidelines for preclinical reporting.
- Share raw data (e.g., receptor-binding curves, hormonal assays) via public repositories (e.g., Zenodo).
- Cross-validate critical findings using orthogonal methods (e.g., SPR for binding kinetics alongside functional assays) .
Q. How should researchers interpret conflicting results in this compound’s cross-species efficacy?
Properties
IUPAC Name |
5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMCIBPDYCJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433309 | |
Record name | AG 045572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263847-55-8 | |
Record name | AG 045572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.